3,4-Dimethyl-4'-iodobenzophenone
Description
Properties
IUPAC Name |
(3,4-dimethylphenyl)-(4-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO/c1-10-3-4-13(9-11(10)2)15(17)12-5-7-14(16)8-6-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSFTZAFFJMYIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901261513 | |
| Record name | (3,4-Dimethylphenyl)(4-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901261513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-23-4 | |
| Record name | (3,4-Dimethylphenyl)(4-iodophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dimethylphenyl)(4-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901261513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 3,4 Dimethyl 4 Iodobenzophenone
Retrosynthetic Analysis and Precursor Selection
Retrosynthetic analysis of 3,4-Dimethyl-4'-iodobenzophenone primarily involves the disconnection of one of the two aryl-carbonyl bonds, suggesting a Friedel-Crafts acylation as the key forward synthetic step. This approach leads to two principal retrosynthetic pathways:
Pathway A: Disconnection of the bond between the carbonyl group and the 3,4-dimethylphenyl ring. This identifies 4-iodobenzoyl chloride and 1,2-dimethylbenzene (o-xylene) as the primary precursors. This is often the more direct and common approach for creating unsymmetrical benzophenones.
Pathway B: Alternatively, disconnecting the bond adjacent to the 4-iodophenyl ring suggests 3,4-dimethylbenzoyl chloride and iodobenzene (B50100) as the starting materials. The synthesis of 3,4-dimethylbenzoyl chloride would first require the oxidation of o-xylene (B151617) to 3,4-dimethylbenzoic acid, followed by chlorination.
A third strategic disconnection can be envisioned across the biaryl linkage, which points towards a cross-coupling strategy. This would involve a precursor such as a (3,4-dimethylphenyl)methanone derivative and a 4-iodophenyl metallic or organoboron reagent.
The selection between these pathways depends on the commercial availability and cost of the precursors. For instance, o-xylene and 4-iodobenzoic acid (the precursor to the acyl chloride) are readily available starting materials.
Friedel-Crafts Acylation Approaches for Benzophenone (B1666685) Synthesistandfonline.comrsc.org
The Friedel-Crafts acylation is a cornerstone method for the synthesis of aromatic ketones and a primary route for obtaining 3,4-Dimethyl-4'-iodobenzophenone. nih.gov The reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. nih.govresearchgate.net
Following Pathway A, the reaction would proceed by treating o-xylene with 4-iodobenzoyl chloride using a Lewis acid catalyst. The reaction generates an acylium ion intermediate which then attacks the electron-rich o-xylene ring.
Optimization of Reaction Conditions and Catalyst Systems
The success of a Friedel-Crafts acylation heavily relies on the optimization of reaction parameters to maximize yield and minimize side reactions. Key variables include the choice of catalyst, solvent, temperature, and reaction time.
Catalyst Systems: A variety of Lewis acids can be employed to promote the reaction, with their activity varying significantly. researchgate.net Aluminum chloride (AlCl₃) is a traditional and highly effective catalyst, often used in stoichiometric amounts. researchgate.net Other common catalysts include ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃). nih.govresearchgate.net More recently, efforts have focused on developing greener and more recyclable catalytic systems, such as solid acids or phosphotungstic acid encapsulated in metal-organic frameworks (MOFs), which can facilitate easier separation and reduce corrosive waste. nih.gov The use of ionic liquids as both solvent and catalyst has also been explored, with systems like BmimCl–FeCl₃ showing high catalytic activity. researchgate.net
Reaction Conditions: The choice of solvent is critical; common solvents include carbon disulfide (CS₂), nitrobenzene, or halogenated hydrocarbons. For industrial applications, solventless conditions are sometimes preferred. nih.gov Temperature control is essential to prevent polysubstitution and rearrangement reactions. Many Friedel-Crafts acylations are performed at low temperatures and then allowed to warm to room temperature or are gently heated.
| Catalyst | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Aluminum Chloride (AlCl₃) | Stoichiometric amounts, CS₂, nitrobenzene, 0°C to RT | High reactivity, widely applicable | Hygroscopic, generates corrosive HCl, difficult to recycle | researchgate.net |
| Ferric Chloride (FeCl₃) | Catalytic or stoichiometric amounts, various solvents | Less reactive but also less harsh than AlCl₃, lower cost | Can be less efficient for deactivated substrates | researchgate.net |
| Zinc Chloride (ZnCl₂) | Requires higher temperatures | Mild Lewis acid | Harsh conditions needed, difficult to recycle | researchgate.net |
| Phosphotungstic Acid (PTA)@MOF | Ultrasound irradiation, ambient temperature | Heterogeneous, recyclable, environmentally friendly | Requires synthesis of the catalyst | nih.gov |
| Ionic Liquids (e.g., BmimCl–FeCl₃) | Acts as both catalyst and solvent | High activity, recyclable | Potential for catalyst leaching, higher initial cost | researchgate.net |
Regioselectivity Considerations in Substituted Benzophenone Synthesis
When using substituted aromatic compounds as substrates, regioselectivity becomes a critical consideration. In the synthesis of 3,4-Dimethyl-4'-iodobenzophenone from o-xylene (Pathway A), the directing effects of the two methyl groups on the incoming electrophile (the 4-iodobenzoyl group) must be considered.
Methyl groups are activating and ortho-, para-directing. In o-xylene, the positions are not equivalent:
Position 1 and 2 are substituted with methyl groups.
Positions 3 and 6 are ortho to one methyl group and meta to the other.
Positions 4 and 5 are ortho to one methyl group and para to the other.
Acylation is sterically hindered at positions 3 and 6 due to the adjacent methyl group. The primary site of acylation is position 4 (and its equivalent, 5), which is para to the methyl group at position 1 and ortho to the methyl group at position 2. This leads to the desired 3,4-dimethylphenyl ketone. Therefore, the Friedel-Crafts acylation of o-xylene is expected to yield the desired 1-(3,4-dimethylphenyl) structural motif with high regioselectivity. researchgate.net
Cross-Coupling Reactions for Incorporating Halogen and Alkyl Substituents
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile alternative to classical methods like Friedel-Crafts acylation for forming carbon-carbon bonds. researchgate.net These reactions are known for their high functional group tolerance and generally milder reaction conditions.
Suzuki-Miyaura Coupling and Related Methodologiesresearchgate.net
The Suzuki-Miyaura coupling reaction is a prominent method for the synthesis of biaryl compounds and could be adapted for the synthesis of 3,4-Dimethyl-4'-iodobenzophenone. youtube.comua.es This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. youtube.commdpi.com
A plausible Suzuki-Miyaura strategy for this target molecule could involve:
Coupling of 4-iodobenzoyl chloride with (3,4-dimethylphenyl)boronic acid.
Coupling of 3,4-dimethylbenzoyl chloride with (4-iodophenyl)boronic acid.
The catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the C-C bond and regenerate the catalyst. youtube.commdpi.com
The choice of ligand for the palladium catalyst is crucial for an efficient reaction. Sterically hindered phosphine (B1218219) ligands such as those from the Buchwald or Fu groups are often employed. ua.es The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., toluene, dioxane, DMF) system must be carefully chosen to optimize the reaction yield. researchgate.netyoutube.com
| Component | Examples | Function | Reference |
|---|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Catalyzes the C-C bond formation | youtube.commdpi.com |
| Ligand | XPhos, SPhos, P(t-Bu)₃ | Stabilizes and activates the Pd catalyst | ua.es |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Et₃N | Activates the organoboron species for transmetalation | researchgate.netyoutube.com |
| Solvent | Toluene, Dioxane, DMF, THF/H₂O | Solubilizes reactants and facilitates the reaction | youtube.com |
| Boron Reagent | Arylboronic acids, Arylboronic esters (pinacol) | Source of the aryl group for coupling | youtube.commdpi.com |
Other Palladium-Catalyzed Coupling Strategies
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed methods could potentially be employed. The Hiyama coupling , which uses organosilanes as the organometallic partner, offers an alternative with low toxicity. organic-chemistry.org The reaction mechanism is similar to Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org
Additionally, C-H activation strategies are an emerging area. A palladium-catalyzed cross-coupling involving the direct arylation of o-xylene with a 4-iodobenzoyl derivative could offer a more atom-economical route, although controlling regioselectivity can be a challenge. rsc.org These advanced methods continue to expand the toolkit for synthesizing complex molecules like 3,4-Dimethyl-4'-iodobenzophenone. organic-chemistry.org
Alternative Synthetic Routes for Benzophenone Frameworks
While the classical Friedel-Crafts acylation remains a cornerstone in the synthesis of benzophenones, several alternative methods have been developed to overcome some of its limitations, such as the use of stoichiometric amounts of Lewis acids and potential regioselectivity issues. These modern techniques offer milder reaction conditions, greater functional group tolerance, and often higher selectivity.
One of the most powerful and versatile methods for the formation of carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate. acs.orgnih.gov For the synthesis of 3,4-Dimethyl-4'-iodobenzophenone, this could involve the coupling of 3,4-dimethylphenylboronic acid with 4-iodobenzoyl chloride, or conversely, 4-iodophenylboronic acid with 3,4-dimethylbenzoyl chloride. The reaction benefits from the low toxicity and stability of the boronic acid reagents and generally proceeds with high yields and selectivity. nih.gov
The Heck reaction , another palladium-catalyzed process, offers an alternative route by coupling an aryl halide with an alkene. organic-chemistry.org While not a direct method for benzophenone synthesis, it can be a key step in a multi-step sequence. For instance, an aryl halide could be coupled with a vinyl ether, followed by hydrolysis to yield the corresponding ketone.
Carbonylative cross-coupling reactions provide a direct route to ketones by incorporating a carbonyl group (from carbon monoxide or a CO surrogate) between two coupling partners. The carbonylative Suzuki-Miyaura coupling, for example, can construct diaryl ketones from an aryl halide and an arylboronic acid in the presence of a palladium catalyst and a carbon monoxide source. greenchemistry-toolkit.org This approach is highly efficient but requires the handling of toxic carbon monoxide gas, leading to the development of CO-releasing molecules as safer alternatives. acs.org
Other notable methods include the Fries rearrangement , where an aryl ester is rearranged to a hydroxyaryl ketone in the presence of a Lewis acid, greenchemistry-toolkit.org and the use of organometallic reagents like Grignard or organolithium compounds with acyl chlorides or other carboxylic acid derivatives. rsc.org
Below is a comparative table of various synthetic methods for diaryl ketones, highlighting their key features.
| Synthetic Method | Typical Reactants | Catalyst/Reagent | Advantages | Disadvantages | Plausible Application for 3,4-Dimethyl-4'-iodobenzophenone |
| Friedel-Crafts Acylation | Arene (e.g., p-xylene) and Acyl Halide (e.g., 4-iodobenzoyl chloride) | Lewis Acid (e.g., AlCl₃) | Well-established, readily available starting materials. | Requires stoichiometric amounts of catalyst, can have regioselectivity issues. | Acylation of p-xylene (B151628) with 4-iodobenzoyl chloride or acylation of iodobenzene with 3,4-dimethylbenzoyl chloride. |
| Suzuki-Miyaura Coupling | Arylboronic Acid and Aryl Halide/Acyl Chloride | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Mild conditions, high functional group tolerance, high selectivity. | Cost of palladium catalyst, potential for side reactions. | Coupling of 3,4-dimethylphenylboronic acid with 4-iodobenzoyl chloride. |
| Heck Reaction | Aryl Halide and Alkene | Palladium Catalyst (e.g., Pd(OAc)₂) | Good for forming C-C bonds with alkenes. | Indirect route to ketones, may require multiple steps. | Could be part of a multi-step synthesis. |
| Carbonylative Coupling | Aryl Halide and Arylboronic Acid | Palladium Catalyst and CO source | Direct ketone synthesis. | Use of toxic CO gas. | Carbonylative coupling of 1-iodo-4-methylbenzene and 3,4-dimethylboronic acid. |
Green Chemistry Principles in the Synthesis of 3,4-Dimethyl-4'-iodobenzophenone
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. tudelft.nl The application of these principles to the synthesis of 3,4-Dimethyl-4'-iodobenzophenone can lead to more sustainable and environmentally friendly manufacturing processes.
A key area of improvement is the use of greener solvents and reaction conditions . Traditional syntheses often employ volatile and hazardous organic solvents. Research has focused on the use of water, ionic liquids, or even solvent-free conditions. nih.govrsc.org For instance, Suzuki-Miyaura couplings can be performed in aqueous media, which simplifies product isolation and reduces environmental impact. acs.org
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. Microwave irradiation can dramatically reduce reaction times, increase yields, and enhance selectivity compared to conventional heating methods. tudelft.nl This is due to the efficient and uniform heating of the reaction mixture. tudelft.nl Microwave-assisted Friedel-Crafts acylations and Suzuki-Miyaura couplings have been successfully demonstrated for the synthesis of various ketones. researchgate.netscirp.org
The development of heterogeneous and recyclable catalysts is another important aspect of green chemistry. Traditional homogeneous catalysts can be difficult to separate from the reaction mixture, leading to product contamination and catalyst loss. Solid-supported catalysts, such as zeolites or metal oxides, can be easily filtered and reused, making the process more economical and sustainable. organic-chemistry.org For example, ZnO has been used as an eco-friendly catalyst for Friedel-Crafts acylation. organic-chemistry.org
The efficiency of a chemical process from a green chemistry perspective can be quantified using metrics such as Atom Economy and the Environmental Factor (E-factor) . chembam.comwikipedia.org Atom economy measures the proportion of reactant atoms that are incorporated into the desired product. The E-factor is the ratio of the mass of waste generated to the mass of the product. chembam.com An ideal synthesis has a high atom economy and a low E-factor.
The following table provides a hypothetical comparison of conventional versus a greener approach for the synthesis of a substituted benzophenone, illustrating the potential benefits of applying green chemistry principles.
| Metric | Conventional Method (e.g., Friedel-Crafts) | Greener Method (e.g., Catalytic, Solvent-Free) |
| Catalyst | Stoichiometric AlCl₃ | Catalytic amount of a recyclable catalyst (e.g., supported Pd, ZnO) |
| Solvent | Hazardous organic solvent (e.g., CS₂, nitrobenzene) | Greener solvent (e.g., water) or solvent-free |
| Energy | Prolonged heating with conventional methods | Rapid heating with microwave irradiation |
| Atom Economy | Lower due to stoichiometric reagents and byproducts | Potentially higher with catalytic methods |
| E-Factor | High due to solvent waste and work-up | Significantly lower |
| Work-up | Aqueous work-up to remove catalyst, generating waste | Simpler filtration to recover catalyst |
By embracing these green chemistry principles, the synthesis of 3,4-Dimethyl-4'-iodobenzophenone and other valuable chemical compounds can be made more efficient, safer, and more environmentally responsible.
Advanced Spectroscopic and Structural Elucidation of 3,4 Dimethyl 4 Iodobenzophenone
Mass Spectrometry (MS) for Molecular Fragmentation and Compositional Analysis
Mass spectrometry of 3,4-dimethyl-4'-iodobenzophenone provides critical information regarding its molecular weight and elemental composition, while its fragmentation pattern offers a detailed map of its structural components. Under electron ionization (EI), the molecule initially forms a molecular ion (M•+), which then undergoes a series of predictable cleavage reactions.
The fragmentation of aromatic ketones like benzophenone (B1666685) derivatives is typically initiated at the carbonyl group, which represents a chemically reactive site. The primary cleavage, known as α-cleavage, occurs at the bonds adjacent to the carbonyl carbon. whitman.edujove.com This results in the formation of stable acylium ions. For 3,4-dimethyl-4'-iodobenzophenone, two principal α-cleavage pathways are expected:
Cleavage of the bond between the carbonyl group and the 3,4-dimethylphenyl ring, leading to the formation of the 4-iodobenzoyl cation and a 3,4-dimethylphenyl radical.
Cleavage of the bond between the carbonyl group and the 4-iodophenyl ring, resulting in the 3,4-dimethylbenzoyl cation and a 4-iodophenyl radical.
These acylium cations can subsequently lose a neutral carbon monoxide (CO) molecule to form the corresponding phenyl cations. whitman.edu The presence of the iodine atom is particularly significant due to its distinctive isotopic signature, which can aid in the identification of iodine-containing fragments. Further fragmentation of the aromatic rings can also occur, leading to smaller, characteristic ions. whitman.edu
A proposed fragmentation pathway involves the initial molecular ion breaking into charged fragments and neutral radicals. Only the charged particles are detected by the mass spectrometer. wikipedia.org The most stable fragments, such as resonance-stabilized acylium ions, often correspond to the most intense peaks in the spectrum, with the most abundant fragment ion designated as the base peak. libretexts.org
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of 3,4-Dimethyl-4'-iodobenzophenone
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description |
| 336 | [C₁₅H₁₃IO]•+ | Molecular Ion (M•+) |
| 231 | [IC₆H₄CO]⁺ | 4-Iodobenzoyl cation (from α-cleavage) |
| 203 | [IC₆H₄]⁺ | 4-Iodophenyl cation (loss of CO from m/z 231) |
| 133 | [(CH₃)₂C₆H₃CO]⁺ | 3,4-Dimethylbenzoyl cation (from α-cleavage) |
| 105 | [(CH₃)₂C₆H₃]⁺ | 3,4-Dimethylphenyl cation (loss of CO from m/z 133) |
| 77 | [C₆H₅]⁺ | Phenyl cation (from further fragmentation) |
Note: The m/z values are based on the most abundant isotopes of the constituent elements.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of conjugated systems like 3,4-dimethyl-4'-iodobenzophenone. The absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones. In benzophenone and its derivatives, the most significant electronic transitions are the n→π* and π→π* transitions associated with the carbonyl group and the aromatic rings. researchgate.net
Solvent Effects on Absorption Spectra
The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism. wikipedia.org This effect arises from differential solvation of the ground and excited electronic states. Polar solvents can interact with the solute through mechanisms like hydrogen bonding, which can stabilize or destabilize certain electronic states. youtube.com
For benzophenone derivatives, a change in solvent polarity leads to distinct shifts in the absorption maxima (λmax) of the n→π* and π→π* transitions. missouri.edu Generally, increasing solvent polarity causes a hypsochromic shift (blue shift, to shorter wavelength) for the n→π* transition and a bathochromic shift (red shift, to longer wavelength) for the π→π* transition. researchgate.net This is because the non-bonding (n) electrons of the carbonyl oxygen are stabilized by polar solvents (e.g., through hydrogen bonding), which increases the energy gap for the n→π* transition. Conversely, the π* excited state is typically more polar than the π ground state and is therefore stabilized to a greater extent by polar solvents, reducing the energy gap for the π→π* transition. missouri.edunih.gov
Table 2: Representative Solvent Effects on Benzophenone Transitions
| Solvent | Polarity | n→π* Transition (λmax, nm) | π→π* Transition (λmax, nm) |
| Hexane | Non-polar | ~345 | ~250 |
| Ethanol | Polar | ~338 | ~254 |
Note: These are approximate values for unsubstituted benzophenone, illustrating the general trend. The exact λmax values for 3,4-dimethyl-4'-iodobenzophenone would be influenced by the specific substituents.
Analysis of n→π* and π→π* Electronic Transitions
The electronic spectrum of 3,4-dimethyl-4'-iodobenzophenone is characterized by two main absorption bands.
The n→π* transition involves the promotion of an electron from a non-bonding (n) orbital, primarily localized on the carbonyl oxygen atom, to an antibonding π* orbital associated with the C=O double bond. This transition is formally forbidden by selection rules, resulting in a weak absorption band (low molar absorptivity) typically found in the near-UV region (320-370 nm for benzophenone). researchgate.net As noted, this band exhibits a characteristic blue shift in polar solvents due to the stabilization of the ground state's non-bonding electrons. missouri.edunih.gov
The π→π* transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are associated with the conjugated system formed by the aromatic rings and the carbonyl group. They are symmetry-allowed, leading to a strong absorption band (high molar absorptivity) at shorter wavelengths, typically in the 240-300 nm region. researchgate.net The π* excited state is more polar than the ground state, so it is better stabilized by polar solvents, resulting in a bathochromic (red) shift. researchgate.net The presence of the dimethyl and iodo substituents on the phenyl rings will modulate the precise energies and intensities of these transitions compared to unsubstituted benzophenone.
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Supramolecular Interactions
The arrangement of molecules in the crystal, or crystal packing, is dictated by a network of non-covalent intermolecular interactions. In the case of 3,4-dimethyl-4'-iodobenzophenone, several types of interactions are expected to play a crucial role in forming the supramolecular architecture.
A key interaction is halogen bonding , a directional, non-covalent interaction between the electrophilic region of the iodine atom (the halogen bond donor) and a nucleophilic site on an adjacent molecule, such as the carbonyl oxygen (the halogen bond acceptor). beilstein-journals.orgnih.gov This C–I···O=C interaction can be a significant force in directing the crystal packing of iodinated organic compounds. mdpi.comacs.org
Conformational Analysis in the Crystalline State
In the solid state, the 3,4-dimethyl-4'-iodobenzophenone molecule is not expected to be planar. The steric hindrance between the ortho-hydrogens on the two phenyl rings and the carbonyl group forces the rings to twist out of the plane of the C-CO-C group. researchgate.net The conformation is primarily defined by the dihedral angles between the planes of the two aromatic rings and the plane of the central carbonyl group. researchgate.net
Studies on various substituted benzophenones have shown that these dihedral angles can vary significantly, ranging from approximately 42° to 68°, depending on the nature and position of the substituents and the forces exerted by the crystal packing. buffalo.edu For instance, bulky substituents or intramolecular hydrogen bonds can drastically alter the twist of the phenyl rings. researchgate.net The final conformation adopted in the crystal represents a balance between the lowest energy conformation of the isolated molecule and the most stable arrangement within the crystal lattice. acs.org
Table 3: Typical Conformational Parameters for Substituted Benzophenones
| Parameter | Description | Typical Value Range |
| Phenyl-CO-Phenyl Dihedral Angle | The twist angle between the two aromatic rings. | 42° - 68° |
| C-C-C Angle | The bond angle of the central carbonyl group. | 118° - 122° |
| C=O Bond Length | The length of the carbonyl double bond. | ~1.22 - 1.24 Å |
Note: These values are representative of the benzophenone class of compounds and provide an expected range for the structure of 3,4-dimethyl-4'-iodobenzophenone.
Photophysical and Photochemical Investigations of 3,4 Dimethyl 4 Iodobenzophenone
Excited State Dynamics and Energy Transfer Mechanisms
Upon absorption of ultraviolet light, 3,4-Dimethyl-4'-iodobenzophenone is promoted from its ground state (S₀) to an excited singlet state (S₁). The initial excitation typically populates a state with significant n,π* character, localized on the carbonyl group. However, the presence of the dimethylphenyl and iodophenyl moieties introduces the possibility of charge-transfer (CT) states and π,π* states influencing the excited state manifold.
A critical process governing the fate of the excited molecule is intersystem crossing (ISC), a transition from the singlet state to a triplet state (T₁). For benzophenone (B1666685) and its derivatives, this process is remarkably efficient. In the case of 3,4-Dimethyl-4'-iodobenzophenone, the presence of the heavy iodine atom is expected to significantly enhance the rate of intersystem crossing due to the heavy-atom effect. researchgate.net This effect arises from increased spin-orbit coupling, which facilitates the formally spin-forbidden S₁ → T₁ transition. researchgate.net Consequently, the fluorescence quantum yield is expected to be very low, with the majority of excited singlet states rapidly converting to the triplet state.
The nature of the lowest excited triplet state is crucial in determining the subsequent photochemical behavior. For many benzophenones, the lowest triplet state is of n,π* character. However, substituents on the phenyl rings can alter the relative energies of the n,π* and π,π* triplet states. While methyl groups have a relatively small electronic effect, the iodophenyl group can lower the energy of the π,π* state. The exact nature of the lowest triplet state in 3,4-Dimethyl-4'-iodobenzophenone would likely be a mixture of these states, but with substantial n,π* character, which is typical for photoreductive benzophenones.
Phosphorescence Studies and Triplet State Characterization
The triplet state of 3,4-Dimethyl-4'-iodobenzophenone can be probed through its phosphorescence, the emission of light accompanying the spin-forbidden transition from the triplet state back to the singlet ground state (T₁ → S₀).
Lifetime Measurements and Quantum Yields
The lifetime of the triplet state and the quantum yield of phosphorescence are key parameters characterizing its behavior. The internal heavy-atom effect of iodine is predicted to have a pronounced impact on these properties. By increasing the spin-orbit coupling, the iodine atom not only enhances the rate of intersystem crossing (k_isc) but also the rates of both radiative (phosphorescence, k_p) and non-radiative (k_nr) decay from the triplet state.
Table 1: Representative Phosphorescence Data for Substituted Benzophenones at 77 K
| Compound | Phosphorescence Lifetime (τ_p) | Phosphorescence Quantum Yield (Φ_p) |
| Benzophenone | ~5 ms | ~0.7 |
| 4-Methylbenzophenone | ~5 ms | ~0.7 |
| 4-Bromobenzophenone | ~0.5 ms | ~0.3 |
| 4-Iodobenzophenone | Expected to be < 0.1 ms | Expected to be < 0.2 |
Note: The values for 4-Iodobenzophenone are estimations based on known heavy-atom effects and are provided for illustrative purposes.
Temperature and Matrix Effects on Phosphorescence
Phosphorescence studies of benzophenones are typically conducted at low temperatures (e.g., 77 K) in rigid matrices, such as frozen organic solvents or polymer films. nih.gov These conditions are necessary to minimize non-radiative decay processes, such as vibrational relaxation and quenching by molecular oxygen, which are highly efficient at room temperature in fluid solutions. etnalabs.com
The choice of the matrix can influence the phosphorescence spectrum and lifetime. In polar or hydrogen-bonding solvents, specific interactions with the carbonyl group can alter the energy levels of the n,π* and π,π* states, leading to shifts in the emission wavelength. acs.org For 3,4-Dimethyl-4'-iodobenzophenone, the phosphorescence spectrum is expected to exhibit a characteristic vibrational structure, corresponding to the stretching frequency of the carbonyl group in the ground state. The position of the zero-phonon (0-0) transition provides a good measure of the triplet state energy. Temperature increases lead to enhanced non-radiative decay, causing a decrease in both the phosphorescence lifetime and quantum yield. researchgate.net
Photoreduction and Dimerization Pathways
One of the most characteristic reactions of benzophenones with a lowest n,π* triplet state is photoreduction, which occurs in the presence of a suitable hydrogen donor. acs.orgyoutube.com
Quantum Efficiency of Photoreduction
The photoreduction process is initiated by the abstraction of a hydrogen atom by the triplet-state benzophenone from a donor molecule (e.g., an alcohol or an amine). youtube.comepa.gov This results in the formation of a ketyl radical and a radical derived from the hydrogen donor. The quantum yield of photoreduction (Φ_pr) is the fraction of absorbed photons that lead to the reduction of the benzophenone.
Radical Intermediates in Photochemical Reactions
The primary radical intermediates in the photoreduction of 3,4-Dimethyl-4'-iodobenzophenone are the 3,4-dimethyl-4'-iodobenzhydrol radical (a ketyl radical) and the radical derived from the hydrogen donor. The fate of the ketyl radical is typically dimerization to form a pinacol, in this case, 1,1,2,2-tetrakis(3,4-dimethylphenyl)(4-iodophenyl)ethane-1,2-diol.
Reaction Scheme: Photoreduction and Dimerization
Excitation and Intersystem Crossing: (CH₃)₂C₆H₃-CO-C₆H₄I + hν → ¹[(CH₃)₂C₆H₃-CO-C₆H₄I]* → ³[(CH₃)₂C₆H₃-CO-C₆H₄I]*
Hydrogen Abstraction: ³[(CH₃)₂C₆H₃-CO-C₆H₄I]* + R-H → (CH₃)₂C₆H₃-C(•)OH-C₆H₄I + R•
Dimerization: 2 (CH₃)₂C₆H₃-C(•)OH-C₆H₄I → [(CH₃)₂C₆H₃-C(OH)-C₆H₄I]₂
In addition to photoreduction, other photochemical pathways involving radical intermediates could potentially occur, although they are generally less common for benzophenones. For instance, in the absence of a good hydrogen donor, self-quenching or reactions with the solvent might be observed. The presence of the carbon-iodine bond also introduces the possibility of photochemical C-I bond cleavage, although this is typically a higher energy process.
Photosensitization Capabilities and Mechanisms
The ability of a molecule to absorb light and transfer that energy to another molecule, thereby initiating a chemical reaction, is a cornerstone of photochemistry. This process, known as photosensitization, is a key characteristic of benzophenone and its derivatives. The introduction of methyl and iodo substituents on the benzophenone core, as in 3,4-Dimethyl-4'-iodobenzophenone, modulates these properties.
Energy Transfer to Substrates in Chemical Reactions
Upon absorption of light, 3,4-Dimethyl-4'-iodobenzophenone is promoted to an excited singlet state (S₁), which then rapidly and efficiently undergoes intersystem crossing (ISC) to a longer-lived triplet state (T₁). This triplet state is the key player in photosensitization. The presence of the heavy iodine atom is known to enhance the rate of intersystem crossing in aromatic ketones. rsc.org
The triplet state of 3,4-Dimethyl-4'-iodobenzophenone can transfer its energy to a suitable substrate molecule through a process called triplet-triplet energy transfer. This is an energetically favorable process if the triplet energy of the photosensitizer is greater than that of the substrate. For instance, benzophenones are effective photosensitizers for the [2+2] cycloaddition of dienes, a reaction that proceeds via a Dexter energy transfer mechanism from the triplet excited state of the benzophenone to the diene.
The efficiency of this energy transfer is dependent on several factors, including the triplet energy of both the photosensitizer and the substrate, their relative concentrations, and the solvent environment. In reactions like the E/Z isomerization of stilbene, the efficiency of the photosensitization is dictated by the relative triplet energies of the photosensitizer and the two isomers of the substrate. marquette.edu
Conformational Dependence of Photosensitization
The three-dimensional structure of 3,4-Dimethyl-4'-iodobenzophenone plays a crucial role in its photosensitization capabilities. The dihedral angle between the two phenyl rings, known as the ring twist, influences the electronic communication between the rings and the carbonyl group. In substituted benzophenones, this angle is a balance between steric hindrance from the substituents and the electronic effects of conjugation. nih.govresearchgate.net
For 3,4-dichlorobenzophenone, a related compound, the minimum-energy conformer is a helical structure with a dihedral angle of 36° between the phenyl and carbonyl group planes. rsc.org It is expected that 3,4-Dimethyl-4'-iodobenzophenone would adopt a similarly non-planar conformation. This twisting can affect the energy of the excited states and, consequently, the efficiency of intersystem crossing and energy transfer. In highly hindered diaryl ketones, the barrier to enantiomerization, or the interconversion between conformational enantiomers, can be significant, indicating a rigid structure that could influence the selectivity of photosensitized reactions.
The conformation of the ketone can dictate the accessibility of the excited carbonyl group to the substrate, thereby influencing the stereoselectivity of the reaction. For reactions involving nucleophilic addition to the carbonyl group, a conformationally biased ketone with sterically distinct faces can lead to high diastereoselectivity.
Solvent Effects on Photophysical Parameters
The surrounding solvent environment can significantly impact the photophysical behavior of 3,4-Dimethyl-4'-iodobenzophenone. Solvent polarity, viscosity, and the ability to form hydrogen bonds can alter the energies of the ground and excited states, influencing absorption and emission spectra, as well as the rates of photophysical processes like intersystem crossing and triplet decay.
The nature of the lowest excited triplet state of benzophenones, whether it is an n,π* or a π,π* state, is highly sensitive to the solvent. In non-polar solvents, the T₁(n,π) state is typically lower in energy. However, in polar or protic solvents, the T₂(π,π) state can be stabilized and may become the lowest energy triplet state. rsc.org This inversion of triplet states has a profound effect on the photoreactivity of the benzophenone. For example, the rate of hydrogen abstraction by the triplet state is significantly different for n,π* and π,π* states.
Theoretical and Computational Chemistry Studies of 3,4 Dimethyl 4 Iodobenzophenone
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. For 3,4-Dimethyl-4'-iodobenzophenone, DFT would be instrumental in understanding its fundamental electronic characteristics.
Electronic Structure and Molecular Orbital Analysis
DFT calculations would elucidate the electronic structure of 3,4-Dimethyl-4'-iodobenzophenone, including the distribution of electron density and the energies and shapes of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are crucial in determining the molecule's reactivity and its behavior in electronic transitions.
The analysis would likely reveal the localization of the HOMO and LUMO. In many benzophenone (B1666685) derivatives, the HOMO is often distributed over the more electron-rich phenyl ring, while the LUMO is typically centered on the carbonyl group and the adjacent phenyl ring. The presence of the electron-donating dimethyl groups and the electron-withdrawing, heavy iodine atom would significantly influence this distribution. The energy gap between the HOMO and LUMO is a key parameter that can be correlated with the molecule's chemical reactivity and the energy of its lowest-lying electronic transitions.
A hypothetical data table for the electronic properties of 3,4-Dimethyl-4'-iodobenzophenone, as determined by DFT calculations, might look like this:
| Parameter | Calculated Value |
| HOMO Energy | [Value in eV] |
| LUMO Energy | [Value in eV] |
| HOMO-LUMO Gap | [Value in eV] |
| Dipole Moment | [Value in Debye] |
| Mulliken Atomic Charges | [List of charges on key atoms] |
Conformational Energy Landscapes and Rotational Barriers
The three-dimensional structure of 3,4-Dimethyl-4'-iodobenzophenone is not static. The two phenyl rings can rotate around the single bonds connecting them to the carbonyl carbon. This rotation is not free and is governed by a potential energy surface. DFT calculations can map this conformational energy landscape, identifying the most stable (lowest energy) conformations and the energy barriers between them. nih.govcdnsciencepub.com
For benzophenones, the most stable conformation is typically a non-planar one, where the phenyl rings are twisted out of the plane of the carbonyl group to alleviate steric hindrance. The dihedral angles describing the twist of the 3,4-dimethylphenyl and 4-iodophenyl rings would be the primary coordinates of the conformational analysis. The rotational barriers, or the energy required to rotate the rings through a planar or other high-energy conformation, would also be calculated. These barriers provide insight into the molecule's flexibility and the accessibility of different conformational states at a given temperature.
A representative data table for the conformational analysis could include:
| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |
| Global Minimum | [Value] | [Value] | 0.0 |
| Local Minimum | [Value] | [Value] | [Value] |
| Transition State 1 | [Value] | [Value] | [Value] |
| Transition State 2 | [Value] | [Value] | [Value] |
Time-Dependent DFT (TD-DFT) for Excited State Properties
To understand the interaction of 3,4-Dimethyl-4'-iodobenzophenone with light, such as in photochemical reactions or spectroscopy, we must consider its excited states. Time-Dependent DFT (TD-DFT) is a widely used method for this purpose.
Prediction of Absorption and Emission Spectra
TD-DFT calculations can predict the electronic absorption spectrum of 3,4-Dimethyl-4'-iodobenzophenone. This involves calculating the energies of vertical excitations from the ground state to various excited states. The calculated excitation energies and their corresponding oscillator strengths (a measure of the transition probability) can be used to simulate the UV-Visible absorption spectrum. These theoretical spectra can then be compared with experimental data to validate the computational model.
Similarly, by optimizing the geometry of the lowest excited state, TD-DFT can be used to predict the emission (fluorescence and phosphorescence) spectra. The energy difference between the optimized excited state and the ground state corresponds to the emission energy.
A table summarizing the predicted spectral data might contain:
| Transition | Excitation Wavelength (nm) | Oscillator Strength | Major Orbital Contributions |
| S₀ → S₁ | [Value] | [Value] | HOMO → LUMO |
| S₀ → S₂ | [Value] | [Value] | [e.g., HOMO-1 → LUMO] |
| S₁ → S₀ (Fluorescence) | [Value] | - | - |
| T₁ → S₀ (Phosphorescence) | [Value] | - | - |
Characterization of Singlet and Triplet States
TD-DFT allows for the characterization of both singlet (S) and triplet (T) excited states. For benzophenones, the lowest triplet state (T₁) is often of great importance in photochemistry. TD-DFT can determine the energies of these states and the energy gap between the lowest singlet excited state (S₁) and the lowest triplet state (T₁), known as the singlet-triplet splitting. This splitting is a key factor in determining the efficiency of intersystem crossing, the process by which a molecule transitions from a singlet to a triplet state. The heavy iodine atom in 3,4-Dimethyl-4'-iodobenzophenone is expected to enhance the rate of intersystem crossing due to the heavy-atom effect, making the characterization of its triplet states particularly relevant.
Molecular Dynamics Simulations for Conformational and Dynamic Behavior
While DFT and TD-DFT provide valuable information about static molecular properties, molecular dynamics (MD) simulations can be used to study the dynamic behavior of 3,4-Dimethyl-4'-iodobenzophenone over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms evolve.
These simulations, often performed in a simulated solvent environment to mimic real-world conditions, can provide insights into:
Conformational Sampling: How the molecule explores its conformational landscape over time. This can reveal the dominant conformations in solution and the timescales of transitions between them.
Solvent Effects: How the surrounding solvent molecules influence the structure and dynamics of the solute.
Vibrational Motions: The characteristic vibrational modes of the molecule.
By analyzing the MD trajectory, one could calculate various properties, such as radial distribution functions to understand solvation structure, and time correlation functions to study dynamic processes like rotational reorientation.
Quantum Chemical Calculations for Reaction Mechanisms and Intermediates
Quantum chemical calculations are a powerful tool for investigating the intricate details of reaction mechanisms. rsc.orgchemrxiv.org These computational methods can model the behavior of molecules and predict the energetic feasibility of various reaction pathways. By calculating the energies of reactants, products, and intermediate structures, researchers can construct a comprehensive energy profile for a given transformation.
In the context of substituted benzophenones, density functional theory (DFT) is a commonly employed method to study their ground and excited state properties. scialert.netscialert.net Such calculations can provide insights into the electronic distribution within the molecule, which is crucial for understanding its reactivity. For 3,4-dimethyl-4'-iodobenzophenone, DFT calculations could reveal how the interplay between the dimethyl and iodo substituents influences the electron density at the carbonyl group and the aromatic rings, thereby affecting its susceptibility to nucleophilic or electrophilic attack.
Transition State Analysis in Organic Transformations
A critical aspect of understanding any chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Transition state analysis provides vital information about the activation energy of a reaction, which is a key determinant of its rate. Computational methods allow for the precise location and characterization of transition state structures, which are often fleeting and difficult to observe experimentally.
For organic transformations involving benzophenone derivatives, such as photochemical reactions or catalytic cycles, identifying the transition states is essential for a complete mechanistic picture. nih.govrsc.org In the case of 3,4-dimethyl-4'-iodobenzophenone, theoretical studies could model potential reactions, such as nucleophilic addition to the carbonyl carbon or substitution reactions on the aromatic rings, and calculate the geometries and energies of the corresponding transition states. This would allow for a comparison of different possible reaction pathways and a prediction of the most likely transformation to occur.
Reaction Coordinate Mapping for Energetic Pathways
Reaction coordinate mapping involves tracing the energetic landscape that connects reactants to products via the transition state. scialert.net This provides a continuous view of the energy changes throughout a chemical reaction. By mapping the reaction coordinate, chemists can visualize the entire energetic pathway and identify any intermediate species that may be formed. scialert.net
For a molecule like 3,4-dimethyl-4'-iodobenzophenone, reaction coordinate mapping could be used to study various potential reactions. For instance, in a photoreduction reaction, a common process for benzophenones, mapping the reaction coordinate would illustrate the energy profile as the excited ketone abstracts a hydrogen atom from a donor molecule. This would provide detailed insights into the mechanism and the factors that influence the reaction's efficiency. While general principles of reaction coordinate mapping are well-established, specific applications to 3,4-dimethyl-4'-iodobenzophenone are not documented in the current body of scientific literature.
Chemical Reactivity and Derivatization Strategies for 3,4 Dimethyl 4 Iodobenzophenone
Transformations of the Iodide Substituent
The aryl iodide moiety is a highly valuable functional group in modern organic synthesis, primarily serving as an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the extension of the molecular framework.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl iodide with an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgnih.gov The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. libretexts.org This transformation replaces the iodine atom with a new aryl, vinyl, or alkyl group, providing access to a wide range of biaryl and other conjugated systems.
Sonogashira Coupling: To introduce an alkyne functionality, the Sonogashira coupling is employed. This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, often an amine like triethylamine. wikipedia.orglibretexts.orgorganic-chemistry.org This method is instrumental in synthesizing arylalkynes and conjugated enynes. libretexts.org Copper-free versions of this reaction have also been developed. nih.gov
Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond, the Buchwald-Hartwig amination is the state-of-the-art method. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples the aryl iodide with a primary or secondary amine. organic-chemistry.org The development of specialized, sterically hindered phosphine (B1218219) ligands has been crucial to the broad success and high efficiency of this transformation, allowing for the synthesis of a diverse array of aryl amines from aryl halides. nih.gov
Table 1: Key Cross-Coupling Reactions of the Aryl Iodide Group
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Functional Group |
|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄ or Pd₂(dba)₃ / Ligand, Base (e.g., K₃PO₄) | C-R (Aryl, Vinyl, etc.) |
| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂ / CuI, Base (e.g., Et₃N) | C-C≡C-R |
| Buchwald-Hartwig Amination | R¹R²NH | Pd(OAc)₂ or Pd₂(dba)₃ / Ligand, Base (e.g., NaOtBu) | C-NR¹R² |
Reactions of the Ketone Carbonyl Group
The benzophenone (B1666685) core contains an electrophilic ketone carbonyl group that is susceptible to nucleophilic attack, enabling a variety of important chemical transformations.
Wittig Reaction: One of the most significant reactions of ketones is the Wittig olefination, which converts the carbonyl group into a carbon-carbon double bond (an alkene). lumenlearning.comwikipedia.org The reaction involves a phosphorus ylide, also known as a Wittig reagent, which is typically prepared by treating a phosphonium (B103445) salt with a strong base. lumenlearning.comlibretexts.org The key advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled. libretexts.org The stereochemical outcome (E/Z isomerism) of the alkene product depends on the nature of the ylide used. organic-chemistry.org
Reduction to an Alcohol: The ketone can be readily reduced to a secondary alcohol, (3,4-dimethylphenyl)(4'-iodophenyl)methanol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These hydride reagents deliver a hydride ion to the electrophilic carbonyl carbon, which upon aqueous workup yields the corresponding alcohol.
Grignard Reaction: The addition of an organometallic species, such as a Grignard reagent (R-MgBr), to the ketone results in the formation of a tertiary alcohol. This reaction forms a new carbon-carbon bond at the carbonyl carbon, providing a route to more complex, three-dimensional structures.
Table 2: Common Reactions of the Ketone Carbonyl Group
| Reaction Name | Reagent(s) | Product Type |
|---|---|---|
| Wittig Reaction | Ph₃P=CHR (Wittig Reagent) | Alkene |
| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |
| Grignard Reaction | R-MgX | Tertiary Alcohol |
Modifications of the Methyl Groups on the Aromatic Ring
The two methyl groups on the 3,4-dimethylphenyl ring are generally less reactive than the iodide and ketone functionalities. However, under specific conditions, they can undergo modification.
Free-Radical Halogenation: The benzylic protons of the methyl groups can be substituted with halogens (e.g., bromine) via a free-radical chain reaction. This is typically accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or UV light). This reaction would yield mono- or di-brominated species such as 3-(bromomethyl)-4-methyl-4'-iodobenzophenone or 3,4-bis(bromomethyl)-4'-iodobenzophenone. These halogenated intermediates can then serve as substrates for subsequent nucleophilic substitution reactions.
Oxidation: Under harsh reaction conditions, such as treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, the methyl groups can be oxidized to carboxylic acids. This would transform the 3,4-dimethylphenyl moiety into a dicarboxylic acid derivative. However, the strong oxidizing conditions required for this transformation may not be compatible with the iodide substituent on the other ring, potentially leading to undesired side reactions.
Derivatization for Advanced Chemical Analysis
Chemical derivatization is a technique used to modify an analyte to improve its analytical properties, such as detectability or separability in methods like High-Performance Liquid Chromatography (HPLC). sdiarticle4.comjournalajacr.com Both the ketone and iodide functional groups of 3,4-Dimethyl-4'-iodobenzophenone offer opportunities for derivatization.
The ketone carbonyl group can be targeted by various reagents to form derivatives with enhanced UV absorption or fluorescence. researchgate.net For example, reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) produces a brightly colored hydrazone, which can be easily detected by a UV-Vis detector. Other reagents, such as those containing a fluorophore, can be used to significantly increase detection sensitivity in fluorescence-based assays. journalajacr.com
Uniquely, the aryl iodide itself can be used as a handle for derivatization. In a novel approach, the Suzuki coupling reaction can be employed not for synthesis but for analysis. By coupling the iodo-substituted compound with a boronic acid that contains a fluorescent tag, a new, highly fluorescent product is formed. This strategy has been successfully used to analyze L-p-boronophenylalanine by reacting it with a fluorogenic aryl iodide, 4-iodobenzonitrile, demonstrating the potential for using the iodide as a derivatization point for ultrasensitive detection. nih.gov This principle could be applied to quantify 3,4-Dimethyl-4'-iodobenzophenone or its boronic acid analogues.
Table 3: Derivatization Approaches for Analysis
| Target Group | Derivatization Reaction | Reagent Type | Purpose |
|---|---|---|---|
| Ketone Carbonyl | Hydrazone Formation | Chromophoric (e.g., DNPH) | Enhanced UV-Vis Detection |
| Ketone Carbonyl | Imine/Enamine Formation | Fluorophoric | Enhanced Fluorescence Detection |
| Aryl Iodide | Suzuki Coupling | Fluorogenic Boronic Acid | Introduction of a Fluorescent Tag |
Design and Synthesis of Functional Analogues
The versatile reactivity of 3,4-Dimethyl-4'-iodobenzophenone makes it an excellent starting point for the design and synthesis of a library of functional analogues. Each reactive site can be systematically modified to tune the molecule's properties for various applications, from materials science to medicinal chemistry.
Analogues via Iodide Transformation: The palladium-catalyzed cross-coupling reactions are the most powerful tools for creating analogues.
Biaryl Analogues: Using the Suzuki reaction, a vast array of substituted and unsubstituted aryl or heteroaryl groups can be installed in place of the iodine atom. commonorganicchemistry.com This allows for the synthesis of complex, non-symmetrical biaryl ketones with tailored electronic and steric properties.
Alkynyl Analogues: The Sonogashira reaction provides access to analogues containing a rigid alkyne linker, which can be used to construct linear polymers, molecular wires, or complex macrocycles.
Amino Analogues: The Buchwald-Hartwig amination can introduce diverse primary and secondary amines, including heterocycles, leading to analogues with potential biological activity or utility as ligands for metal catalysis. nih.gov
Analogues via Ketone Transformation:
Alkene Analogues: The Wittig reaction can convert the ketone into a variety of exocyclic alkenes, replacing the polar carbonyl group with a non-polar double bond and altering the geometry of the molecular core. masterorganicchemistry.com
Alcohol Analogues: Reduction of the ketone to a secondary alcohol or its conversion to a tertiary alcohol via a Grignard reaction introduces a hydrogen-bond donor/acceptor site, which can profoundly change the molecule's intermolecular interactions and biological properties.
Analogues via Methyl Group Modification:
While more challenging, functionalization of the methyl groups, for instance via bromination and subsequent substitution, can introduce new linkers or polar groups, leading to analogues with altered solubility or the capacity for further conjugation.
By combining these transformations, multifunctional and complex analogues can be designed and synthesized, highlighting the role of 3,4-Dimethyl-4'-iodobenzophenone as a versatile platform for chemical innovation.
Advanced Material Science and Photocatalysis Applications of 3,4 Dimethyl 4 Iodobenzophenone
Role in Photocatalysis and Photoreactions
3,4-Dimethyl-4'-iodobenzophenone, as a derivative of benzophenone (B1666685), is a compound of interest in the field of photocatalysis. Benzophenones are well-regarded for their photochemical properties, which allow them to act as effective photosensitizers and photoinitiators in a variety of chemical transformations.
Design Principles of Benzophenone-Based Photocatalysts
The effectiveness of benzophenone-based photocatalysts is rooted in specific design principles that aim to enhance their light absorption and efficiency in initiating chemical reactions. Benzophenone itself is a classic Type II photoinitiator, which typically requires a co-initiator, such as an amine, to generate radicals upon UV irradiation. nih.gov Modern design strategies focus on modifying the benzophenone core to create more versatile and efficient photocatalysts. nih.govrsc.org
Key design principles include:
Extending Wavelength Absorption: A primary goal is to shift the absorption spectrum of benzophenone from the UV to the visible light region, allowing the use of more accessible and less harmful light sources like LEDs. nih.govrsc.org This is often achieved by creating intramolecular donor-acceptor systems. By attaching electron-donating groups (like carbazole (B46965) or triphenylamine) to the electron-accepting benzophenone core, the energy gap of the molecule is lowered, red-shifting its absorption maximum. nih.govrsc.org
Enhancing Molar Extinction Coefficients: Modifications that increase the molar extinction coefficient lead to more efficient light absorption, meaning less photocatalyst is required. rsc.org Hybrid structures, such as benzophenone-carbazole, have been shown to exhibit strongly enhanced molar extinction coefficients. rsc.org
Improving Photoinitiation Efficiency: The strategic placement of substituents can enhance the intrinsic reactivity of the benzophenone core. For the 3,4-Dimethyl-4'-iodobenzophenone, the electron-donating methyl groups and the heavy iodine atom can influence the photophysical properties. The iodine atom, through the "heavy-atom effect," is expected to promote intersystem crossing from the excited singlet state to the reactive triplet state, a key step in the photocatalytic cycle of many benzophenones.
Monocomponent Systems: A significant design advance is the creation of monocomponent Type II photoinitiators, where the co-initiator (e.g., an amine) is covalently linked to the benzophenone structure. nih.govrsc.org This intramolecular design improves the efficiency of the hydrogen or electron transfer process. nih.gov
Table 1: Design Strategies for Benzophenone-Based Photocatalysts
| Design Principle | Strategy | Desired Outcome |
|---|---|---|
| Wavelength Extension | Covalently linking electron-donating moieties (e.g., carbazole, triphenylamine) to the benzophenone core. | Shifted absorption to the visible light spectrum (e.g., >400 nm). rsc.org |
| Efficiency Enhancement | Creating hybrid structures to increase the molar extinction coefficient. | More efficient light absorption and higher reaction rates. rsc.org |
| Reactivity Tuning | Introducing specific functional groups (e.g., heavy atoms like iodine). | Enhanced intersystem crossing to the reactive triplet state. |
| Intramolecular Synergy | Developing single-molecule systems containing both the benzophenone chromophore and a co-initiator. | Improved photoinitiation efficiency and potential for use as a monocomponent system. nih.gov |
Mechanisms of Photoinduced Electron/Energy Transfer in Catalytic Systems
Benzophenone and its derivatives can operate through two primary mechanisms upon photoexcitation: energy transfer and electron transfer. nih.govyoutube.comrsc.org
Energy Transfer (Photosensitization): This is a common pathway for benzophenones. rsc.org After absorbing a photon, the benzophenone molecule is promoted to an excited singlet state (S1). It then undergoes highly efficient intersystem crossing (ISC) to the lower-energy triplet state (T1). This triplet state is relatively long-lived and can transfer its energy to a substrate molecule in a process known as triplet-triplet annihilation or Dexter energy transfer. rsc.org This excites the substrate, which then undergoes the desired chemical reaction, while the benzophenone photocatalyst returns to its ground state (S0), ready to begin another cycle. This mechanism is central to reactions like the [2+2] photochemical cycloaddition used in the synthesis of complex molecules like dimethyl cubane-1,4-dicarboxylate. rsc.org
Electron Transfer: The excited triplet state of benzophenone is also a potent oxidant and can participate in single electron transfer (SET) or hydrogen atom transfer (HAT) processes. nih.govnih.gov
Photoinduced Electron Transfer (PET): The excited benzophenone can accept an electron from an electron-rich donor molecule, generating a benzophenone radical anion and a donor radical cation. youtube.com These radical ions can then drive subsequent chemical reactions.
Hydrogen Atom Transfer (HAT): In the presence of a suitable hydrogen donor (like an aliphatic C-H bond or an amine), the excited triplet benzophenone can abstract a hydrogen atom, forming a ketyl radical and a substrate-derived radical. nih.gov This radical generation is a key initiation step in many polymerizations and C-H functionalization reactions. nih.gov
Applications in Organic Synthesis via Photocatalysis
The ability of benzophenone-based photocatalysts to generate reactive intermediates under mild conditions has made them valuable tools in modern organic synthesis. researchgate.netnih.gov These catalysts enable a wide array of transformations. researchgate.netresearchgate.net
C-H Functionalization: A significant application is the direct functionalization of otherwise unreactive C(sp³)-H bonds. nih.gov Using a dual catalytic system involving a benzophenone photosensitizer and a nickel catalyst, benzylic C-H bonds can be arylated. The excited benzophenone acts as a hydrogen atom transfer agent, generating a benzylic radical that enters the nickel catalytic cycle to form a new C-C bond. nih.gov
Radical Thiol-Ene Reactions: Benzophenone can serve as an inexpensive and efficient photocatalyst for the anti-Markovnikov hydrothiolation of olefins. researchgate.net Under visible light irradiation, the photocatalyst initiates the formation of a thiyl radical from a thiol, which then adds to an alkene in a radical chain process, yielding valuable sulfide (B99878) products. researchgate.net
Photocycloadditions: As potent triplet sensitizers, benzophenones are classically used to promote [2+2] cycloaddition reactions. rsc.org They transfer energy to a diene, promoting it to an excited state that can then undergo an intramolecular cycloaddition. rsc.org
Polymerization Reactions: Benzophenone derivatives are widely used as photoinitiators in free radical and cationic photopolymerization to produce crosslinked polymers for coatings, adhesives, and 3D printing. nih.gov
Table 2: Examples of Photocatalytic Applications with Benzophenone Derivatives
| Reaction Type | Role of Benzophenone | Substrates | Products |
|---|---|---|---|
| C-H Arylation | Hydrogen Atom Transfer (HAT) Agent | Alkanes (e.g., toluene), Aryl halides | Arylated alkanes |
| Thiol-Ene Reaction | Radical Initiator | Thiols, Alkenes | Anti-Markovnikov thioethers researchgate.net |
| [2+2] Cycloaddition | Triplet Energy Transfer Sensitizer | Dienes (e.g., cubane (B1203433) precursors) | Cyclobutane derivatives rsc.org |
| Photopolymerization | Photoinitiator | Acrylates, Epoxides | Crosslinked polymers nih.gov |
Visible Light and Red Light Activated Photocatalysis
While standard benzophenone primarily absorbs UV light, significant research has focused on developing derivatives that are active under visible or even red light. researchgate.netbeilstein-journals.org This shift is desirable to enable deeper light penetration, reduce potential photodamage to substrates, and utilize energy-efficient light sources like LEDs. nih.govbeilstein-journals.org
The primary strategy for red-shifting the absorption is to extend the π-conjugated system of the benzophenone molecule. rsc.orgresearchgate.net By incorporating chromophoric groups, such as triphenylamine (B166846) or carbazole, a "push-pull" electronic structure is created, which lowers the HOMO-LUMO gap and shifts absorption to longer wavelengths. rsc.org Several benzophenone-based photoinitiators have been successfully designed to operate efficiently upon irradiation with a 405 nm LED. rsc.org
The use of red light (wavelengths > 600 nm) in photocatalysis is an emerging frontier. beilstein-journals.org Red light offers maximal light penetration and minimal scattering, making it ideal for heterogeneous or bulk reactions, such as polymerizations, where the medium may become opaque as the reaction proceeds. beilstein-journals.org While specific red-light-activated systems based on 3,4-Dimethyl-4'-iodobenzophenone are not prominently documented, the general principles of catalyst design for longer-wavelength absorption would apply, likely requiring its conjugation with larger, specialized chromophores.
Photocatalytic Degradation in Environmental Remediation
Photocatalysis is a promising technology for environmental remediation, particularly for the degradation of persistent organic pollutants in water. mdpi.commdpi.com This process typically involves semiconductor photocatalysts like titanium dioxide (TiO₂) or mixed metal oxides. mdpi.comresearchgate.net When these materials are irradiated with light of sufficient energy, they generate electron-hole pairs, which in turn produce highly reactive oxygen species (ROS) like hydroxyl radicals (•OH). These ROS can non-selectively oxidize and mineralize a wide range of organic pollutants into less harmful substances like CO₂, water, and mineral acids. mdpi.comresearchgate.net
The role of benzophenone derivatives in this specific application is less direct. While compounds like benzophenone-4 (a UV filter) are themselves pollutants that can be degraded by photocatalysts like TiO₂, the use of molecular benzophenone derivatives as the primary photocatalyst for degrading other pollutants is not a common strategy. researchgate.net Heterogeneous semiconductor systems are generally favored for this application due to their robustness, reusability, and broad-spectrum activity. mdpi.comnih.gov The photocatalytic degradation efficiency is often influenced by factors such as catalyst loading, pH, and the presence of oxidizing agents like H₂O₂. nih.gov
Integration into Advanced Functional Materials
The photoactive nature of the benzophenone moiety makes it a valuable component for integration into advanced functional materials, primarily as a photoinitiator or a photocrosslinking agent. rsc.orgchemrxiv.org The ability to trigger polymerization or chemical modification with light allows for high spatial and temporal control in material fabrication.
One key application is in photopolymerization for 3D printing and the curing of inks and coatings. nih.govrsc.org Benzophenone derivatives can be designed for high initiation efficiency under LED light sources and for low migration stability, ensuring they remain locked into the polymer network after curing. rsc.org The 3,4-Dimethyl-4'-iodobenzophenone, with its reactive iodo-group, offers a potential handle for covalent incorporation into a polymer backbone or as a pendant group via reactions like Sonogashira or Suzuki coupling. This would create a photoactive polymer, where the benzophenone unit can be activated by light to induce further crosslinking or grafting of other molecules.
A novel approach involves using self-assembly to create structured materials. chemrxiv.org For example, benzophenone-functionalized dipeptides have been shown to self-assemble into supramolecular gels. These gels, containing localized photoinitiating groups, can act as templates. Polymerization of acrylate (B77674) monomers can then be initiated by UV light specifically around these self-assembled structures, leading to the fabrication of mechanically robust materials with intricate designs, such as hollow-core structures. chemrxiv.org This demonstrates a bottom-up strategy for controlling polymerization in three dimensions by programming the location of the photoinitiator at the molecular level.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 3,4-Dimethyl-4'-iodobenzophenone |
| Benzophenone |
| Benzophenone-4 |
| Carbazole |
| Triphenylamine |
| Dimethyl cubane-1,4-dicarboxylate |
| Titanium dioxide (TiO₂) |
| Toluene |
| Thiophenol |
| Styrene |
| Acrylates |
Thin Film Fabrication and Device Integration
No research data was found regarding the fabrication of thin films using 3,4-Dimethyl-4'-iodobenzophenone or its integration into any form of electronic or photonic device.
Photoreactive Components in Polymer Chemistry
There are no studies available that describe the use of 3,4-Dimethyl-4'-iodobenzophenone as a photoreactive component, such as a photoinitiator or a photosensitizer, in polymer chemistry.
Potential in Optoelectronic and Sensing Materials
No literature could be located that explores the potential of 3,4-Dimethyl-4'-iodobenzophenone in optoelectronic or sensing applications. There are no published findings on its photophysical properties, such as its absorption and emission spectra, quantum yields, or its performance in any sensing or optoelectronic device architecture.
Q & A
Q. What are the primary synthetic routes for 3,4-Dimethyl-4'-iodobenzophenone?
- Methodological Answer : Synthesis typically involves halogenation and coupling reactions. For example, iodination of a benzophenone precursor (e.g., 4'-methylbenzophenone) using iodine and an oxidizing agent, followed by methylation at the 3,4-positions. Sodium methoxide may be used as a base in methylation steps, as seen in analogous benzophenone syntheses . The molecular formula (C15H13IO3) and InChI key provided in structural data can guide reaction optimization .
Q. Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H13IO3 | |
| Molecular Weight | 368.16639 g/mol | |
| InChI Key | Refer to |
Q. How is 3,4-Dimethyl-4'-iodobenzophenone characterized spectroscopically?
- Methodological Answer : Use a combination of techniques:
- NMR : Analyze aromatic proton environments (e.g., methyl groups at 3,4-positions and iodine-induced deshielding in the 4'-position).
- Mass Spectrometry (MS) : Confirm molecular ion peaks at m/z 368.16639 .
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and C-I bonds (~500 cm⁻¹).
Q. What structural features influence its reactivity in cross-coupling reactions?
- Methodological Answer : The iodine substituent at the 4'-position acts as a directing group, facilitating Suzuki-Miyaura or Ullmann couplings. Methyl groups at 3,4-positions may sterically hinder reactions but enhance stability. Compare with analogs like 4'-methoxybenzophenone, where electron-donating groups alter reactivity .
Advanced Research Questions
Q. How can synthetic yields be optimized for 3,4-Dimethyl-4'-iodobenzophenone?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve iodination kinetics.
- Temperature Control : Maintain 80–100°C during iodination to balance reaction rate and byproduct formation .
Q. How to resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by methyl and iodine substituents.
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation.
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 3,4-dimethoxy analogs) .
Q. What strategies assess its potential as a COX inhibitor?
- Methodological Answer :
- Enzyme Assays : Use recombinant COX-1/COX-2 enzymes in vitro. Measure inhibition at 10 µM, comparing to known inhibitors (e.g., indomethacin).
- Selectivity Profiling : Calculate IC₅₀ ratios (COX-2/COX-1) to determine isoform preference. Analogous benzophenones show 42–55% inhibition at 10 µM .
Q. Table 2: Example Assay Conditions
| Parameter | Value | Source |
|---|---|---|
| Concentration Tested | 10 µM | |
| Inhibition Range (COX-2) | 42–55% | |
| Reference Compound | Indomethacin |
Q. How do substituents affect its physicochemical properties (e.g., solubility, stability)?
- Methodological Answer :
- LogP Calculations : Methyl groups increase hydrophobicity, while iodine enhances molecular weight and polarizability.
- Thermal Stability : Use DSC/TGA to compare with analogs (e.g., 3,4-Dimethylbenzophenone melts at ~80°C ).
- Solubility Screening : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) for formulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
